Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
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Overview
Description
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is an organic compound characterized by the presence of a bromophenyl group attached to a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine-substituted derivatives).
Reduction: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanol.
Oxidation: 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain targets, while the ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)-2,2-dimethylpropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-2,2-dimethylbutanoate: Similar structure but with an additional methyl group on the propanoate chain.
Uniqueness
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl group and the dimethylpropanoate ester provides a distinct chemical profile that can be leveraged in various applications.
Properties
Molecular Formula |
C13H17BrO2 |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)9-10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3 |
InChI Key |
JYRWHRAWTDQPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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